2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is an organic compound characterized by its complex structure, which includes both hydrazino and oxoacetamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide typically involves a multi-step process:
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Formation of Hydrazone Intermediate: : The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
4-Methylbenzaldehyde+Hydrazine hydrate→4-Methylbenzylidenehydrazine
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Acylation Reaction: : The hydrazone intermediate is then reacted with 3-methylphenyl isocyanate to form the final product. This step is typically performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
4-Methylbenzylidenehydrazine+3-Methylphenyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding azo compounds.
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Reduction: : Reduction of the oxoacetamide group can yield the corresponding amine derivative.
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Substitution: : The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxoacetamide group may also participate in binding interactions, stabilizing the compound within the active site of a target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methylbenzylidene)hydrazino)-N-phenyl-2-oxoacetamide
- 2-(2-(4-Methylbenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(4-Methylbenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide exhibits unique properties due to the specific positioning of the methyl groups on the aromatic rings. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-6-8-14(9-7-12)11-18-20-17(22)16(21)19-15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
LEURKJHZWRCLNP-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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